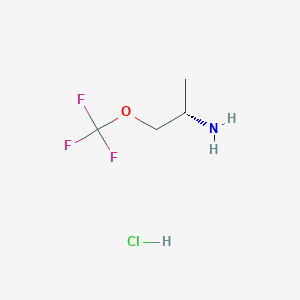

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

CAS No.: 2055390-08-2

Cat. No.: VC7067587

Molecular Formula: C4H9ClF3NO

Molecular Weight: 179.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2055390-08-2 |

|---|---|

| Molecular Formula | C4H9ClF3NO |

| Molecular Weight | 179.57 |

| IUPAC Name | (2S)-1-(trifluoromethoxy)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 |

| Standard InChI Key | ZJGKYDGXVATMFY-DFWYDOINSA-N |

| SMILES | CC(COC(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (S)-1-methyl-2-trifluoromethoxy-ethylamine hydrochloride, delineates its structure:

-

A two-carbon ethylamine backbone with a methyl group at position 1 and a trifluoromethoxy (-OCF) group at position 2.

-

The (S)-configuration at the chiral center ensures enantiomeric purity, a requisite for interactions with biological targets .

-

The hydrochloride salt form enhances stability and solubility in polar solvents .

The molecular formula confirms the presence of chlorine, fluorine, and nitrogen atoms, contributing to its distinct reactivity and physicochemical behavior .

Physicochemical Properties

Key properties derived from supplier data and computational analyses include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 179.57 g/mol | |

| Purity | ≥97% | |

| Melting Point | Not reported | - |

| Solubility | Likely polar solvents | Inferred |

| XLogP3 | Estimated ~1.2 (hydrophilic) | Analogous data |

The absence of melting point and solubility data in available sources highlights gaps in publicly accessible characterizations .

Synthetic Pathways and Manufacturing

Reported Synthesis Strategies

While explicit synthetic routes for this compound are proprietary, analogous amine hydrochlorides are typically synthesized via:

-

Reductive Amination: Reaction of ketones or aldehydes with ammonia or amines under reducing conditions.

-

Nucleophilic Substitution: Displacement of leaving groups (e.g., halides) by amines in trifluoromethoxy-containing precursors.

-

Salt Formation: Treatment of the free base amine with hydrochloric acid to yield the hydrochloride salt .

Applications in Pharmaceutical and Chemical Industries

Role as a Chiral Intermediate

The (S)-enantiomer’s configuration is pivotal for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume